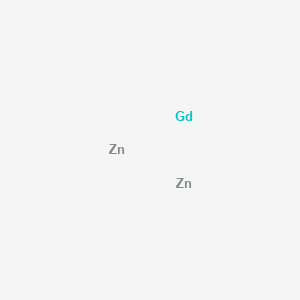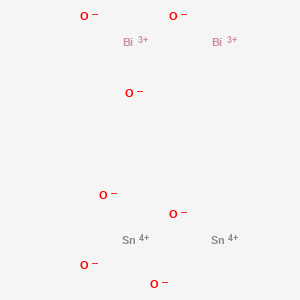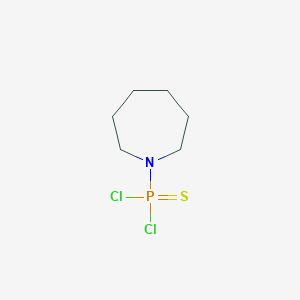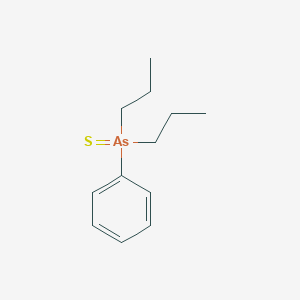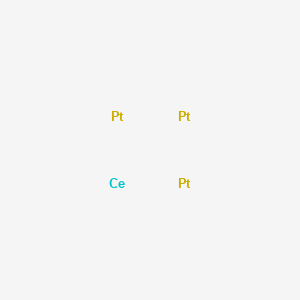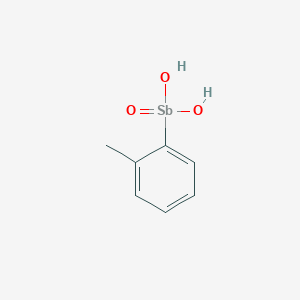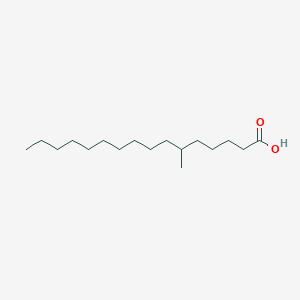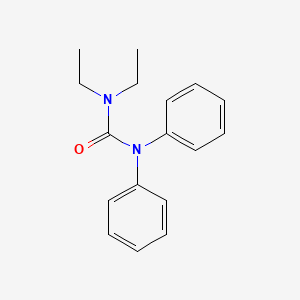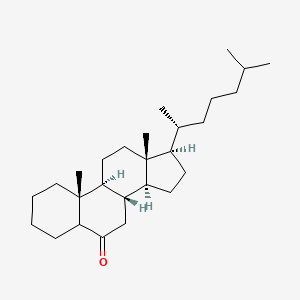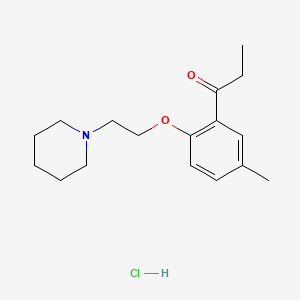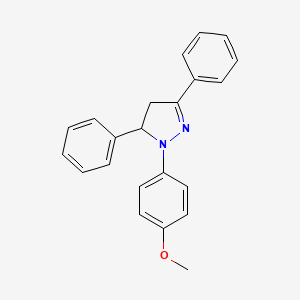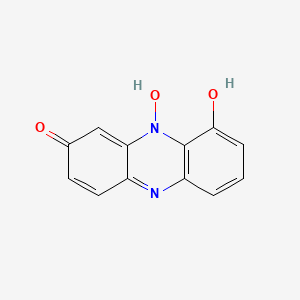
9,10-Dihydroxyphenazin-2(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dihydroxyphenazin-2(10H)-one is a phenazine derivative known for its unique chemical properties and potential applications in various fields. Phenazine compounds are heterocyclic aromatic compounds that have been studied for their antimicrobial, anticancer, and other biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxyphenazin-2(10H)-one typically involves the oxidation of phenazine derivatives. Common starting materials include phenazine or its substituted derivatives. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for phenazine derivatives may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
9,10-Dihydroxyphenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its phenazine form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential anticancer activity and other therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Dihydroxyphenazin-2(10H)-one involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular metabolism.
類似化合物との比較
Similar Compounds
Phenazine: The parent compound of 9,10-Dihydroxyphenazin-2(10H)-one.
Phenazine-1-carboxylic acid: Another phenazine derivative with antimicrobial properties.
Phenazine-1,6-dicarboxylic acid: Known for its anticancer activity.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at the 9 and 10 positions, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s ability to interact with biological targets.
特性
CAS番号 |
23448-76-2 |
|---|---|
分子式 |
C12H8N2O3 |
分子量 |
228.20 g/mol |
IUPAC名 |
9,10-dihydroxyphenazin-2-one |
InChI |
InChI=1S/C12H8N2O3/c15-7-4-5-8-10(6-7)14(17)12-9(13-8)2-1-3-11(12)16/h1-6,16-17H |
InChIキー |
OTQDSBRSZZQVSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)N(C3=CC(=O)C=CC3=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

